5-Bromo-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-bromo-1-methyl-6-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-12-5(13)3-2-4(8)6(12)7(9,10)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPJRTIOGBXJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=C1C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one
The precursor 1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one is synthesized through a cyclocondensation reaction. A representative method involves:
-
Condensation of diethyl malonate with 2-chloro-3-trifluoromethyl-5-nitropyridine :
Diethyl malonate reacts with 2-chloro-3-trifluoromethyl-5-nitropyridine in tetrahydrofuran (THF) using sodium hydride as a base at 0°C, yielding dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate. -
Hydrolysis and decarboxylation :
Treatment with 6N hydrochloric acid at 100°C for 24 hours removes the ester groups, producing 2-methyl-5-nitro-3-(trifluoromethyl)pyridine. -
Reduction of nitro group :
Iron powder in acetic acid reduces the nitro group to an amine, yielding 6-methyl-5-(trifluoromethyl)pyridin-3-amine. -
Oxidation to pyridinone :
Controlled oxidation under acidic conditions forms the pyridin-2-one scaffold.
Key Data :
Bromination at the 5-Position
Bromination of 1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one is achieved via two methods:
Copper-Mediated Bromination
A mixture of the pyridinone precursor, copper(II) bromide, and tert-butyl nitrite in acetonitrile at 25°C for 2 hours introduces bromine at the 5-position.
Electrophilic Bromination with N-Bromosuccinimide (NBS)
NBS in acetonitrile at 30°C selectively brominates the 5-position over 5 hours.
-
Yield : ~45% (unoptimized).
-
Advantage : Avoids heavy metal catalysts, simplifying purification.
Multi-Component Ring Assembly (Route B)
Cyclocondensation with Trifluoromethyl-Containing Building Blocks
A one-pot synthesis assembles the pyridinone ring using:
-
Methylglyoxal : Introduces the 1-methyl group.
-
Trifluoromethylacetone : Provides the 6-(trifluoromethyl) substituent.
-
Bromine source : Ammonium bromide or HBr gas incorporated during cyclization.
Reaction Conditions :
-
Solvent: Ethanol/water (3:1).
-
Temperature: 80°C, 12 hours.
-
Yield: 28–32% (low due to competing side reactions).
Comparative Analysis of Methods
Optimization and Scale-Up Challenges
Solvent and Temperature Effects
Catalyst Loading
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in the presence of appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 5-Bromo-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one, exhibit promising anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds suitable candidates for drug development targeting cancer cells. Studies have shown that modifications to the pyridine ring can significantly affect the biological activity against different cancer types, suggesting that this compound could serve as a lead structure for further optimization in anticancer therapies .
Inhibition of Enzymes
The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been noted that certain pyridine derivatives can inhibit protein arginine methyltransferases (PRMTs), which are implicated in various cancers. The structural characteristics of this compound may allow it to interact effectively with enzyme active sites, thereby blocking their function .
Agrochemical Applications
Pesticide Development
The unique structure of this compound makes it a candidate for the development of new agrochemicals. Its ability to act as a herbicide or pesticide can be attributed to its interaction with plant metabolic pathways. Research into similar compounds has shown that trifluoromethyl groups can enhance herbicidal activity by increasing the lipophilicity and bioavailability of the active ingredients .
Organic Synthesis
Building Block in Synthesis
In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules. Its bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups. This property is particularly useful in the synthesis of pharmaceuticals and other fine chemicals .
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Substituent Position and Electronic Influence
- 5-Bromo-3-fluoropyridin-2(1H)-one (CAS 156772-63-3): Similarity: 0.95 (highest among analogues) . Key Difference: Fluorine at C3 instead of trifluoromethyl at C4.
5-Bromo-1-methylpyridin-2(1H)-one (CAS 81971-39-3):
- 5-Bromo-6-(trifluoromethyl)pyridin-2(1H)-one (CAS 1214383-87-5): Key Difference: No methyl group at N1 . Impact: The N1 methyl group in the target compound may enhance solubility or influence conformational flexibility in drug-receptor interactions.
Heterocyclic Modifications
- 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one (CAS 183208-34-6): Similarity: 0.90 . Key Difference: Fused pyrrole ring replaces pyridinone. Impact: Increased aromaticity and planar structure may enhance DNA intercalation but reduce synthetic accessibility.
- 6-Bromothiazolo[5,4-b]pyridin-2(1H)-one (CAS 199538-83-5): Key Difference: Thiazole ring fused to pyridinone . Impact: Introduces sulfur, altering electronic properties and bioavailability.
Physicochemical Properties
| Compound | Melting Point (°C) | Molecular Weight | LogP* | Key Substituents |
|---|---|---|---|---|
| Target Compound | N/A | 257.03 | ~1.8 (est.) | Br (C5), CF₃ (C6), Me (N1) |
| 5-Bromo-2(1H)-pyridinone (CAS 13466-38-1) | 180–183 | 174.00 | 1.2 | Br (C5) |
| 5-Bromo-3-hydroxy-1H-pyridin-2-one (CAS 34206-49-0) | N/A | 190.98 | 0.9 | Br (C5), OH (C3) |
| 5-Bromo-4,6-dimethylpyrimidin-2(1H)-one (CAS 7781-20-6) | N/A | 203.04 | 1.56 | Br (C5), Me (C4, C6) |
*LogP values estimated via fragment-based methods.
Biological Activity
5-Bromo-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one, with the CAS number 2421146-45-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C7H5BrF3NO
- Molecular Weight : 256.02 g/mol
- IUPAC Name : this compound
- Physical Form : Yellow solid
- Purity : ≥95%
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with trifluoromethyl groups. The presence of the trifluoromethyl group in this compound enhances its interaction with biological targets, making it a candidate for further exploration against various pathogens.
- Antichlamydial Activity : Research indicates that derivatives containing trifluoromethyl groups exhibit selective activity against Chlamydia, suggesting a potential pathway for developing new treatments for infections caused by this pathogen .
- General Antimicrobial Properties : The compound has shown moderate antibacterial activity against strains such as Neisseria meningitidis and Haemophilus influenzae, indicating its potential utility in treating bacterial infections .
Anti-inflammatory Properties
The compound's structure suggests possible anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes, similar to other pyridine derivatives. In vitro studies are needed to quantify this activity and compare it with standard anti-inflammatory drugs like celecoxib.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its molecular structure:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Enhances biological activity and selectivity |
| Bromine Atom | May influence lipophilicity and receptor binding |
The trifluoromethyl group is particularly noted for increasing the potency of compounds in various biological assays, including those targeting enzyme inhibition and receptor interactions .
Study 1: Antimicrobial Testing
A study focused on synthesizing several derivatives of pyridine compounds, including this compound, demonstrated promising results in inhibiting bacterial growth. The compound exhibited an MIC (Minimum Inhibitory Concentration) value that was competitive with established antibiotics, underscoring its potential as a lead compound for further development .
Study 2: Computational Chemistry Insights
Computational studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its interaction with target proteins involved in microbial resistance mechanisms .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 5-Bromo-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving halogenation, trifluoromethylation, and cyclization. For example, describes analogous pyridin-2(1H)-ones synthesized via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups). Optimization includes adjusting catalysts (e.g., Pd-based), temperature (50–120°C), and solvent systems (e.g., DMF, THF) to improve yields (reported 19–67% for similar compounds) .
- Key Parameters : Monitor reaction progress via TLC/HPLC and purify via column chromatography or recrystallization.
Q. How is spectroscopic characterization (NMR, IR, MS) performed for this compound?
- NMR : H and C NMR identify substituents (e.g., trifluoromethyl at δ 120–125 ppm in F NMR). H NMR peaks for the pyridinone ring protons typically appear at δ 6.5–7.5 ppm .
- IR : Confirm carbonyl (C=O) stretch near 1650–1700 cm and C-Br vibrations at 500–600 cm .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] calculated for CHBrFNO: 278.96) .
Q. What safety precautions are critical during handling?
- Hazards : Brominated compounds may release toxic HBr fumes. Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Store in airtight containers at 2–8°C .
- First Aid : For skin contact, wash with soap/water; consult a physician if ingested .
Advanced Research Questions
Q. How do crystallographic studies (XRD) resolve structural ambiguities in pyridin-2(1H)-one derivatives?
- Method : Single-crystal X-ray diffraction confirms bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, used XRD to validate the planar pyridinone ring and substituent positions in analogous compounds .
- Applications : Structural data informs reactivity predictions (e.g., electrophilic substitution sites) and docking studies for biological targets .
Q. How can computational modeling predict the compound’s bioactivity, and how does it align with experimental results?
- Approach : Use molecular docking (AutoDock, Schrödinger) to simulate binding to targets like HIV-1 reverse transcriptase. highlights pyridin-2(1H)-one hybrids as non-nucleoside inhibitors, with modeling showing hydrophobic interactions and hydrogen bonding with residues (e.g., Tyr181, Lys101) .
- Validation : Compare computational binding affinities with IC values from enzymatic assays. Discrepancies may arise from solvent effects or protein flexibility .
Q. How do researchers address contradictions in synthetic yield data across studies?
- Analysis : Evaluate variables like reagent purity, catalyst loading, and reaction scale. For instance, reports yields from 19% to 67% for similar compounds, attributed to side reactions (e.g., dehalogenation) or steric hindrance from the trifluoromethyl group .
- Troubleshooting : Use DOE (Design of Experiments) to isolate critical factors. Re-run reactions under controlled conditions with in situ monitoring (e.g., FTIR spectroscopy).
Q. What strategies improve the compound’s pharmacokinetic properties for therapeutic applications?
- Derivatization : Introduce polar groups (e.g., -OH, -NH) at C-3/C-4 to enhance solubility, as seen in ’s second-generation HIV inhibitors. Replace bromine with metabolically stable groups (e.g., fluorine) to reduce toxicity .
- In Vivo Testing : Use Sprague-Dawley rats (oral/administered doses) to assess bioavailability and metabolite profiling via LC-MS .
Q. How is the compound’s acute toxicity evaluated in preclinical models?
- Protocol : Administer escalating doses (10–100 mg/kg) to CD-1 mice, monitoring mortality, organ weight changes, and histopathology. used thermal plate tests to evaluate analgesic activity, with data analyzed via GraphPad Prism .
- Metrics : Calculate LD and NOAEL (No Observed Adverse Effect Level) for regulatory compliance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
